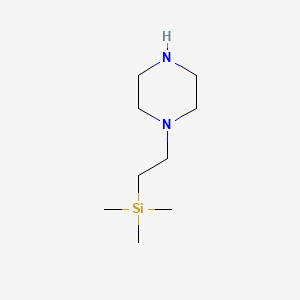

Trimethyl(2-piperazin-1-ylethyl)silane

Beschreibung

Trimethyl(2-piperazin-1-ylethyl)silane is an organosilicon compound featuring a trimethylsilane group linked to a piperazine-substituted ethyl chain. Piperazine, a six-membered heterocyclic amine, confers unique chemical and biological properties, making this compound of interest in pharmaceutical and materials science research. Its structure combines the hydrophobicity of the silane group with the hydrogen-bonding capability of the piperazine moiety, enabling applications in drug delivery, catalysis, and surface modification .

Eigenschaften

Molekularformel |

C9H22N2Si |

|---|---|

Molekulargewicht |

186.37 g/mol |

IUPAC-Name |

trimethyl(2-piperazin-1-ylethyl)silane |

InChI |

InChI=1S/C9H22N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h10H,4-9H2,1-3H3 |

InChI-Schlüssel |

YZMUQBFPTPKOMX-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)CCN1CCNCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-piperazin-1-ylethyl)silane typically involves the reaction of 2-piperazin-1-ylethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-piperazin-1-ylethyl chloride+trimethylsilyl chloride→Trimethyl(2-piperazin-1-ylethyl)silane+HCl

Industrial Production Methods

In industrial settings, the production of Trimethyl(2-piperazin-1-ylethyl)silane may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(2-piperazin-1-ylethyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

Reduction: Hydride donors like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.

Major Products

Oxidation: Silanols or siloxanes.

Reduction: Reduced silicon-containing compounds.

Substitution: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Trimethyl(2-piperazin-1-ylethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of Trimethyl(2-piperazin-1-ylethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in radical reactions and as a reducing agent. The piperazine ring can interact with biological molecules, potentially disrupting microbial cell membranes and leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

A. Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Structure : Contains a dioxaborolane ring and ethynyl group.

- Reactivity : The boron center and alkyne group enable cross-coupling reactions, unlike the target compound’s piperazine, which favors coordination or protonation.

- Applications : Used in Suzuki-Miyaura couplings; lacks biological relevance compared to piperazine derivatives .

B. (Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane

- Structure : Features a propenyl-boronate group.

- Reactivity : Undergoes hydroboration reactions; steric hindrance from the propene group limits nucleophilic activity compared to the flexible ethyl-piperazine chain in the target compound .

C. Trimethyl-1-naphthylsilane (CAS 18052-80-7)

- Structure : Bulky naphthyl substituent.

- Reactivity : Steric hindrance reduces reactivity in nucleophilic substitutions. The target compound’s piperazine-ethyl chain allows for easier functionalization .

D. Chloro Trimethyl Silane (CAS 75-77-4)

- Structure : Chloride leaving group.

- Reactivity : Highly reactive in hydrolysis and silylation reactions. The target compound’s piperazine group lacks such leaving-group chemistry but offers pH-dependent solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | log P (Predicted) | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Trimethyl(2-piperazin-1-ylethyl)silane | ~230.4* | Piperazine-ethyl, trimethylsilyl | 1.8–2.5 | 4 (piperazine N atoms) |

| Trimethylsilane (CAS 993-07-7) | 74.2 | H, trimethylsilyl | 2.1 | 0 |

| Chloro Trimethyl Silane | 108.6 | Cl, trimethylsilyl | 2.5 | 0 |

| Trimethyl-1-naphthylsilane | 200.4 | Naphthyl, trimethylsilyl | 4.2 | 0 |

*Estimated based on analogous structures. Piperazine increases hydrogen-bonding capacity and polarity compared to non-polar substituents .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.